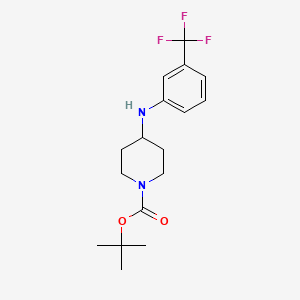
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine
概要
説明
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a trifluoromethyl-phenylamino group at the 4-position of the piperidine ring
科学的研究の応用
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Safety and Hazards
準備方法
The synthesis of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Boc Protecting Group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Phenylamino Group: The trifluoromethyl-phenylamino group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethyl-phenylamine derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the trifluoromethyl-phenylamino group with other functional groups, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenylamino group is known to enhance the compound’s binding affinity and selectivity towards these targets. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during biological assays.
類似化合物との比較
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can be compared with other similar compounds, such as:
1-Boc-4-phenylamino-piperidine: Lacks the trifluoromethyl group, which may result in different binding affinities and selectivities.
1-Boc-4-(3-chlorophenylamino)-piperidine: Contains a chlorine atom instead of a trifluoromethyl group, which can affect its chemical reactivity and biological activity.
1-Boc-4-(3-methylphenylamino)-piperidine: The presence of a methyl group instead of a trifluoromethyl group can lead to variations in its physicochemical properties and applications.
特性
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-7-13(8-10-22)21-14-6-4-5-12(11-14)17(18,19)20/h4-6,11,13,21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXSGRNDXGVFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395532 | |
| Record name | 12P-571S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477864-09-8 | |
| Record name | 12P-571S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)
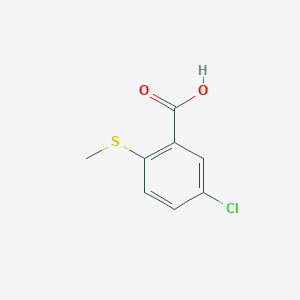
![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
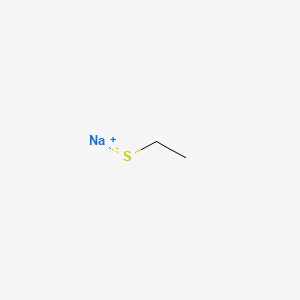

![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)

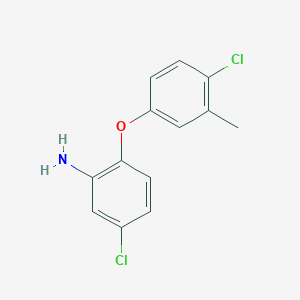
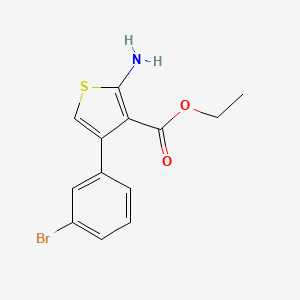
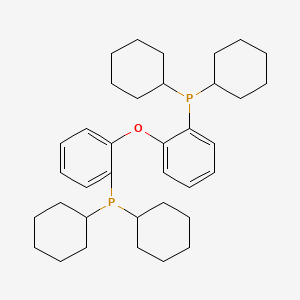

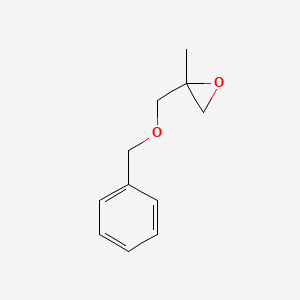

![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)
